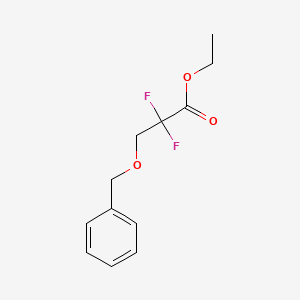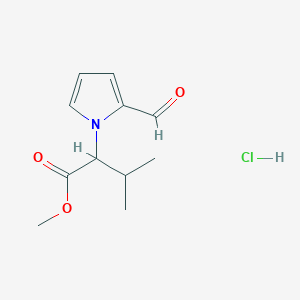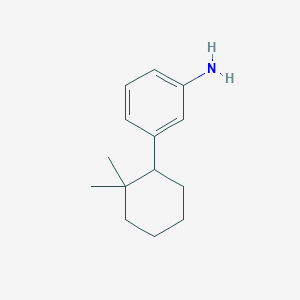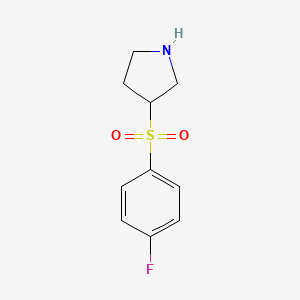
3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidin-3-one with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts, such as engineered transaminase polypeptides, has also been explored to achieve enantiomerically pure products with high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, fully saturated pyrrolidines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminoethyl)-1-pyrrolidinyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrrolidine ring.
1-Aminoethyl derivatives: Compounds with the 1-aminoethyl group attached to different heterocyclic rings.
Uniqueness
3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(1-aminoethyl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-6(8)7(10)3-4-9(2)5-7/h6,10H,3-5,8H2,1-2H3 |
InChI Key |
XGFIRCNUIUDGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCN(C1)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15262981.png)

![3,7-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B15262991.png)
![1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B15262996.png)



![6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B15263018.png)
![6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B15263031.png)
![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B15263038.png)
